![molecular formula C22H20BrN5O4S B11671635 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11671635.png)

2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

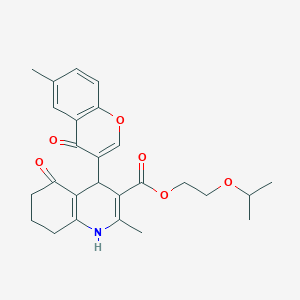

2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide est un composé organique complexe qui présente un cycle benzoxazole, une partie indole bromée et un groupe morpholine

Préparation Methods

Synthetic Routes and Reaction Conditions

La synthèse de 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide implique généralement plusieurs étapes :

Formation du cycle benzoxazole : Le cycle benzoxazole peut être synthétisé par cyclisation de l’o-aminophénol avec des acides carboxyliques ou leurs dérivés.

Introduction du groupe sulfanyl : Le groupe sulfanyl est introduit par une réaction de substitution nucléophile.

Synthèse du dérivé indole : Le dérivé indole est synthétisé par la synthèse de Fischer de l’indole ou d’autres méthodes appropriées.

Bromation : Le dérivé indole est bromé à l’aide de brome ou de N-bromosuccinimide (NBS).

Formation de l’hydrazide : L’hydrazide est formée par réaction du dérivé indole bromé avec l’hydrazine.

Couplage final : Le composé final est obtenu par couplage du dérivé benzoxazole avec l’hydrazide dans des conditions appropriées.

Industrial Production Methods

La production industrielle de ce composé impliquerait l’adaptation à l’échelle industrielle des méthodes de synthèse en laboratoire, l’optimisation des conditions réactionnelles pour obtenir des rendements plus élevés et la garantie de la pureté par des techniques de purification telles que la recristallisation ou la chromatographie.

Chemical Reactions Analysis

Types of Reactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfanyl.

Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle.

Substitution : Des réactions de substitution nucléophile et électrophile peuvent avoir lieu à différentes positions sur les cycles benzoxazole et indole.

Common Reagents and Conditions

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène, le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium sont utilisés.

Substitution : Des réactifs comme les halogènes, les halogénoalcanes et les nucléophiles sont utilisés dans des conditions appropriées.

Major Products

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du groupe sulfanyl peut donner des sulfoxydes ou des sulfones, tandis que la réduction des groupes carbonyle peut produire des alcools.

Scientific Research Applications

Chemistry

En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations, ce qui le rend précieux en synthèse organique.

Biology

En recherche biologique, ce composé peut être étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes, anticancéreuses ou d’inhibition enzymatique.

Medicine

En chimie médicinale, le composé est étudié pour ses applications thérapeutiques potentielles. Ses caractéristiques structurelles suggèrent qu’il pourrait interagir avec des cibles biologiques, ce qui en fait un candidat pour le développement de médicaments.

Industry

Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, en raison de ses propriétés chimiques uniques.

Mechanism of Action

Le mécanisme d’action de 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide implique son interaction avec des cibles moléculaires spécifiques. Les parties benzoxazole et indole peuvent interagir avec des enzymes ou des récepteurs, modulant leur activité. Les voies et les cibles exactes dépendraient du contexte biologique spécifique dans lequel le composé est étudié.

Comparison with Similar Compounds

Similar Compounds

- 2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide

- 5-Bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indole

Uniqueness

La singularité de 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide réside dans sa combinaison de groupes fonctionnels et de caractéristiques structurelles. Cette combinaison permet une réactivité chimique diversifiée et des activités biologiques potentielles, ce qui en fait un composé polyvalent pour diverses applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(3Z)-5-bromo-1-[(morpholin-4-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves multiple steps:

Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

Introduction of the Sulfanyl Group: The benzoxazole ring is then functionalized with a sulfanyl group using thiol reagents under appropriate conditions.

Bromination of the Indole Moiety: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

Attachment of the Morpholine Group: The brominated indole is then reacted with morpholine to introduce the morpholin-4-ylmethyl group.

Formation of the Acetohydrazide: Finally, the acetohydrazide moiety is introduced through the reaction of the intermediate compound with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and indole moieties.

Reduction: Reduction reactions can target the carbonyl groups present in the structure.

Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Applications De Recherche Scientifique

2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(3Z)-5-bromo-1-[(morpholin-4-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and indole moieties may facilitate binding to these targets, while the morpholine group can enhance solubility and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide

- 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzonitrile

- 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoate

Uniqueness

2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(3Z)-5-bromo-1-[(morpholin-4-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the brominated indole and morpholine groups distinguishes it from other similar compounds, providing unique reactivity and biological activity.

Propriétés

Formule moléculaire |

C22H20BrN5O4S |

|---|---|

Poids moléculaire |

530.4 g/mol |

Nom IUPAC |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[5-bromo-2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]iminoacetamide |

InChI |

InChI=1S/C22H20BrN5O4S/c23-14-5-6-17-15(11-14)20(21(30)28(17)13-27-7-9-31-10-8-27)26-25-19(29)12-33-22-24-16-3-1-2-4-18(16)32-22/h1-6,11,30H,7-10,12-13H2 |

Clé InChI |

AUKRYFQGSRSEPX-UHFFFAOYSA-N |

SMILES canonique |

C1COCCN1CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)CSC4=NC5=CC=CC=C5O4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11671555.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11671563.png)

![N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11671566.png)

![Ethyl 3,3-diethyl-1-{[(phenylcarbonyl)carbamothioyl]amino}-3,4-dihydronaphthalene-2-carboxylate](/img/structure/B11671574.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[4-(dimethylamino)benzylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11671577.png)

![3-[4-(2-methylpropyl)phenyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671596.png)

![2-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671603.png)

![N'-[(E)-(2-chlorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11671610.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671615.png)

![9-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11671624.png)

![N'-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B11671627.png)

![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11671642.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11671648.png)